molecular formula C7H7NO4 B2904787 3-Methoxy-2-nitrophenol CAS No. 3114-61-2

3-Methoxy-2-nitrophenol

Cat. No.: B2904787
CAS No.: 3114-61-2
M. Wt: 169.136
InChI Key: URFJTCWCTWGRBB-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H7NO4 . It is a derivative of nitrophenol where a methoxy group is substituted at the third position .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another method involves the use of 5-Methyl-2-nitrophenol in the synthesis of 3-methoxy-4-nitrotoluene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a nitro group (-NO2) attached to it . The molecular weight of this compound is 169.14 g/mol .


Chemical Reactions Analysis

The nitro group in this compound makes the benzene ring more reactive. This increased reactivity allows for electrophilic substitution reactions to occur more readily . The -OH group also has a 2,4-directing effect, meaning that incoming groups will tend to go into the 2- position (next door to the -OH group) or the 4- position (opposite the -OH group) .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 78.0 to 82.0 degrees Celsius .

Scientific Research Applications

1. Atmospheric Reactivity and Environmental Impacts

Methoxyphenols like 3-Methoxy-2-nitrophenol are produced from the pyrolysis of wood lignin. Research has shown that the reaction of these compounds with hydroxyl radicals results in the formation of nitroguaiacol isomers as main oxidation products. These findings suggest that nitroguaiacols, including compounds similar to this compound, can be used as tracers for biomass burning emissions in the atmosphere. This has significant environmental implications, particularly in understanding and tracking air quality and pollution sources (Lauraguais et al., 2014).

2. Synthesis and Chemical Reactions

This compound is a key component in various chemical syntheses. It is selectively nitrosated in specific reactions, and the products of these reactions are used in further chemical processes. For instance, improved procedures for the preparation of related compounds from 3-Methoxyphenol have been established, highlighting its versatility in chemical synthesis (Maleski, 1993).

3. Material Science and Coatings

In material science, this compound related compounds are studied for their potential in creating protective coatings. Electropolymerization studies involving similar methoxyphenols have been conducted to synthesize films for corrosion protection on various materials. These studies help in the development of more effective and durable coatings, especially for industrial applications (Samet et al., 2010).

4. Optical Properties

The linear and nonlinear optical properties of methoxynitrophenol isomers, including this compound, have been investigated for potential applications in photonics and optoelectronics. These studies contribute to the development of new materials with specific optical properties for use in various technological applications (Nagasawa et al., 1993).

Safety and Hazards

3-Methoxy-2-nitrophenol can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Therefore, it is recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

Properties

IUPAC Name

3-methoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJTCWCTWGRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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